9,10-Bis(4-cyanophenylethynyl)anthracene

Description

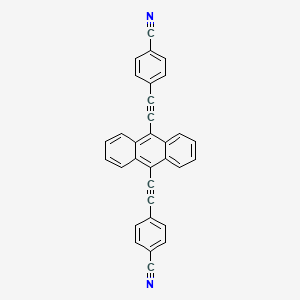

9,10-Bis(4-cyanophenylethynyl)anthracene is an anthracene-based derivative functionalized with two 4-cyanophenyl ethynyl groups at the 9 and 10 positions. Applications span organic electronics (e.g., OLEDs), fluorescent probes, and supramolecular materials .

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[10-[2-(4-cyanophenyl)ethynyl]anthracen-9-yl]ethynyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLULEDYGRANSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C#N)C#CC5=CC=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-cyanophenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-ethynylbenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(4-cyanophenylethynyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the cyanophenylethynyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

BCE has been extensively studied for its potential use in OLEDs. The compound's high fluorescence quantum yield and tunable emission properties make it an excellent candidate for blue-emitting materials in OLEDs. Research indicates that modifications in the molecular structure of BCE can lead to enhanced light-emitting efficiency and stability in OLED applications.

Key Findings:

- BCE exhibits strong photoluminescence, which is crucial for effective light emission in OLEDs .

- The compound's electronic properties can be fine-tuned through substitution, optimizing its performance in device applications .

Triplet–Triplet Annihilation (TTA) Upconversion

Another prominent application of BCE is in TTA upconversion processes. This mechanism allows for the conversion of low-energy photons into higher-energy photons, which can be beneficial for improving the efficiency of solar cells and other optoelectronic devices.

Case Studies:

- A study demonstrated that BCE can act as an efficient annihilator in TTA systems, significantly enhancing the upconversion quantum yield when paired with suitable sensitizers like platinum porphyrins .

- The separation of singlet and triplet energy levels within BCE facilitates its role as an effective annihilator, making it a valuable component in upconversion applications .

Luminescent Materials

BCE has also been explored as a luminescent material due to its aggregation-induced emission (AIE) properties. The compound shows enhanced luminescence when aggregated, which can be harnessed for various sensing applications.

Applications:

- BCE-based materials have been used for detecting environmental pollutants and explosives due to their sensitivity to changes in the local environment .

- The thermoresponsive luminescence behavior of BCE derivatives has been investigated for potential use in temperature sensors .

Photonic Devices

The photonic properties of BCE make it suitable for applications in photonic devices, including waveguides and light filters. Its ability to emit light at specific wavelengths can be exploited in designing advanced optical components.

Research Insights:

- Studies have shown that BCE can be integrated into polymer matrices to create photonic devices with tailored optical properties .

- The structural modifications of BCE allow for the tuning of its optical characteristics, which is essential for developing efficient photonic systems .

Material Science

In material science, BCE's unique properties facilitate its use in creating novel materials with specific functionalities. Its role as a building block for more complex structures has been explored.

Material Innovations:

Mechanism of Action

The mechanism by which 9,10-Bis(4-cyanophenylethynyl)anthracene exerts its effects is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This fluorescence can be harnessed for various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with other molecules or materials that can quench or enhance its fluorescence.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OMe): In 9,10-bis(4-methoxyphenyl)anthracene, the electron-donating methoxy group increases thermal stability (decomposition temperature, Td = 307°C) and induces high blue emission (Φf > 0.52) with minimal solvent polarity dependence . Formyl (-CHO): The electron-withdrawing formyl group in 9,10-bis(4-formylphenyl)anthracene causes significant solvent-dependent emission shifts (e.g., 40 nm red shift in polar solvents like DMF) and serves as a reactive site for covalent organic frameworks (COFs) . Cyano (-CN): Expected to enhance thermal stability further due to strong C≡N bonds and lower LUMO levels, improving electron transport. Its electron-withdrawing nature may also reduce aggregation-induced quenching, though direct data are needed.

Photophysical Properties

- Key Observations: Phenylethynyl derivatives exhibit large Stokes shifts (~158 nm), beneficial for minimizing self-absorption in fluorescence applications . Formyl-substituted analogs show red-shifted emission in polar solvents, whereas methoxy derivatives maintain consistent emission profiles . Cyano groups may induce blue-shifted absorption compared to formyl but red-shifted compared to methoxy, depending on conjugation effects.

Thermal Stability

| Compound | Td (°C) | Reference |

|---|---|---|

| 9,10-Bis(4-methoxyphenyl)anthracene | 307 | |

| 9,10-Bis(phenylethynyl)anthracene | Not reported | – |

| Predicted for this compound | >300 | – |

- Insight: The cyano group’s strong bonding and planar structure likely enhance thermal stability, comparable to methoxy derivatives.

Self-Assembly and Phase Behavior

- Bulky substituents (e.g., tert-butyl) on phenylethynylanthracene unexpectedly promote excimer formation, contrary to typical steric hindrance effects .

- Cyano groups may enhance directional intermolecular interactions (e.g., dipole-dipole or π-π stacking), favoring ordered nanostructures for optoelectronic applications .

Research Findings and Innovations

- Synthesis : Suzuki coupling and A<sup>3</sup> reactions are common for anthracene derivatives, enabling precise functionalization .

- Thermal Analysis : Methoxy and formyl derivatives exhibit Td >300°C, critical for device longevity .

- Excimer Engineering : Bulky substituents in 9,10-bis(phenylethynyl)anthracene derivatives enable tunable luminescence via controlled aggregation .

Biological Activity

9,10-Bis(4-cyanophenylethynyl)anthracene (BPEA) is a synthetic compound derived from anthracene, characterized by its unique structure that includes cyanophenyl groups attached via ethynyl linkages. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and photophysics. This article aims to provide a comprehensive overview of the biological activity associated with BPEA, supported by relevant data tables and research findings.

Chemical Structure and Properties

BPEA has the chemical formula and is known for its strong fluorescence properties, which make it suitable for applications in organic electronics and as a fluorescent probe in biological systems. The presence of cyano groups enhances its electronic properties, potentially influencing its interactions with biological molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of BPEA. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial pathways and the generation of reactive oxygen species (ROS).

-

Mechanism of Action :

- BPEA may interact with cellular targets that regulate apoptosis and cell proliferation. The binding affinity to these targets can lead to significant cytotoxic effects in cancer cell lines.

- Studies have shown that derivatives of anthracene can alter cytochrome c release and Bcl-2 protein expression levels, suggesting a mitochondria-mediated apoptotic pathway.

-

Case Studies :

- A study involving copper(II)-based complexes with anthracene derivatives showed substantial cytotoxicity against HepG2 liver cancer cells while sparing normal muscle cells. The study indicated that such compounds could lead to DNA damage and reduced cell proliferation, highlighting the potential of anthracene derivatives like BPEA in targeted cancer therapies .

Data Table: Biological Activity Summary

Photophysical Properties

BPEA exhibits strong fluorescence, which is beneficial for applications in imaging and sensing. Its photophysical properties allow it to be used as a fluorescent probe in biological assays.

- Fluorescence Emission : BPEA shows high quantum efficiency, making it suitable for detecting amines and other biological molecules.

- Applications : Used in organic light-emitting diodes (OLEDs) and as a chemiluminescent fluorophore.

Q & A

Basic: What are the optimal synthetic routes for 9,10-Bis(4-cyanophenylethynyl)anthracene, and how can purity be validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple anthracene derivatives with cyano-substituted aryl boronic acids. Key steps include:

- Anthracene bromination at the 9,10-positions.

- Sonogashira coupling to introduce ethynyl groups, followed by cyano functionalization .

Purity validation requires: - NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds.

- Mass spectrometry (ESI-TOF) for molecular weight confirmation .

Basic: How do solvent polarity and conjugation length influence the photophysical properties of this compound?

The cyano and ethynyl groups enhance π-conjugation, leading to redshifted absorption/emission. Methodological insights:

- UV-Vis spectroscopy : Measure λmax in solvents like CH2Cl2 (non-polar) vs. DMF (polar). Polar solvents induce bathochromic shifts (~40 nm) due to dipole interactions .

- Fluorescence spectroscopy : Quantum yields (Φf > 0.52) correlate with rigid molecular structures reducing non-radiative decay .

Advanced: How can phase-dependent crystallinity (α vs. β phases) affect optoelectronic device performance?

α-phase crystals exhibit higher field-effect mobility (µ ~ 1.5 cm²/Vs) due to dense π-π stacking, ideal for transistors. β-phase crystals show superior photoresponse ratios (~6×10³) for photodetectors, attributed to anisotropic charge transport .

Methodology :

- Solution-processed crystal growth with solvent annealing.

- X-ray diffraction (XRD) to confirm phase structure.

- Space-charge-limited current (SCLC) measurements for mobility analysis .

Advanced: What strategies resolve contradictions in emission behavior under varying solvent polarities?

Discrepancies arise from aggregation-induced emission (AIE) vs. solvatochromism . Resolve via:

- Concentration-dependent studies : Dilute solutions (<10<sup>-5</sup> M) minimize aggregation.

- Time-resolved fluorescence : Differentiate monomeric (short lifetime) vs. aggregated (long lifetime) states.

- DFT calculations : Model solvent interactions with electron-withdrawing cyano groups .

Advanced: How does thermoresponsive luminescence correlate with supramolecular cyclophane structures?

Incorporating oligo(ethylene glycol) linkers in cyclophane derivatives enables reversible luminescence shifts (Δλ ~ 20 nm) upon heating.

Methodology :

- Differential Scanning Calorimetry (DSC) to track phase transitions.

- Variable-temperature fluorescence microscopy to map emission anisotropy .

Advanced: What electrochemical techniques quantify oxidation potentials for sensor applications?

Cyclic voltammetry (CV) in acetonitrile reveals:

- Anthracene core oxidation at ~1.6 V (vs. Ag/AgCl).

- Cyanophenyl reduction at -1.2 V.

Rehm-Weller equation calculates charge-transfer efficiency for pollutant detection .

Basic: What thermal stability benchmarks are critical for OLED host materials?

- Thermogravimetric Analysis (TGA) : Decomposition temperature (Td) > 300°C ensures stability under device operation.

- DSC : Glass transition temperature (Tg) > 150°C prevents crystallization .

Advanced: How do co-doping strategies enhance OLED efficiency with this compound?

Co-doping with carbazole derivatives improves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.